molecular formula C19H34N2S B12455754 1,1,3-Tricyclohexylthiourea

1,1,3-Tricyclohexylthiourea

Cat. No.: B12455754
M. Wt: 322.6 g/mol
InChI Key: MZRATIPJHWLMQH-UHFFFAOYSA-N
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Description

1,1,3-Tricyclohexylthiourea is an organosulfur compound characterized by the presence of three cyclohexyl groups attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Tricyclohexylthiourea can be synthesized through the reaction of cyclohexylamine with thiophosgene or its less toxic substitutes. The reaction typically involves the following steps:

    Reaction of Cyclohexylamine with Thiophosgene: Cyclohexylamine is reacted with thiophosgene in the presence of a base to form the desired thiourea compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Tricyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Various substituted thiourea derivatives.

Scientific Research Applications

1,1,3-Tricyclohexylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.

    Industry: The compound is used in the production of polymers, adhesives, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 1,1,3-Tricyclohexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    1,1,3,3-Tetramethylthiourea: Similar in structure but with methyl groups instead of cyclohexyl groups.

    1,1,3,3-Triethylthiourea: Contains ethyl groups instead of cyclohexyl groups.

    1,1,3,3-Tributylthiourea: Contains butyl groups instead of cyclohexyl groups.

Uniqueness: 1,1,3-Tricyclohexylthiourea is unique due to the presence of bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H34N2S

Molecular Weight

322.6 g/mol

IUPAC Name

1,1,3-tricyclohexylthiourea

InChI

InChI=1S/C19H34N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2,(H,20,22)

InChI Key

MZRATIPJHWLMQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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